molecular formula C13H13N3OS B253866 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline

9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B253866
M. Wt: 259.33 g/mol
InChI Key: ZSICUIKNOGLYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinoline derivatives and has a unique structure that makes it suitable for various research purposes.

Mechanism of Action

The mechanism of action of 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline is not fully understood. However, it has been suggested that it exerts its biological activity by interacting with various enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline have been studied extensively. It has been shown to have low toxicity and is well-tolerated in animal models. It has been shown to have good bioavailability and can easily cross the blood-brain barrier, making it a potential candidate for the treatment of brain tumors.

Advantages and Limitations for Lab Experiments

The advantages of using 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline in lab experiments include its unique structure, low toxicity, and good bioavailability. However, its limitations include its limited solubility in water and its potential for non-specific binding to other proteins and enzymes in the body.

Future Directions

There are several potential future directions for the research on 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline. One potential direction is to further study its potential use as an antimalarial agent. Another potential direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research can be done to better understand its mechanism of action and to optimize its structure for specific applications.

Synthesis Methods

The synthesis method of 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline involves the reaction of 2-chloro-3-methylquinoline with 1-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base. The reaction takes place under reflux conditions and yields the desired product in good yields.

Scientific Research Applications

The unique structure of 9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline has made it a potential candidate for various research applications. It has been studied for its potential use in the treatment of cancer, bacterial and fungal infections, and as an antimalarial agent. Additionally, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

9-Methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

9-methoxy-5-methyl-1-methylsulfanyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C13H13N3OS/c1-8-7-11-14-15-13(18-3)16(11)12-9(8)5-4-6-10(12)17-2/h4-7H,1-3H3

InChI Key

ZSICUIKNOGLYBD-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SC

Canonical SMILES

CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SC

Origin of Product

United States

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